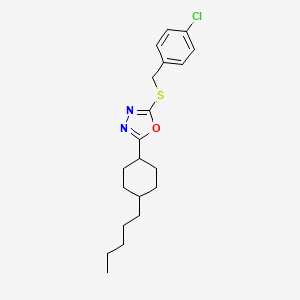

4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

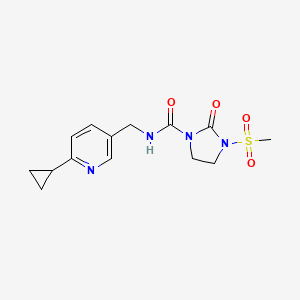

The compound “4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide” is a complex organic molecule. It contains several functional groups including a chlorobenzyl group, a pentylcyclohexyl group, and an oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxadiazole ring, for example, is a heterocyclic compound that contains both nitrogen and oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorobenzyl group might make the compound relatively non-polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Corrosion Inhibition

1,3,4-Oxadiazole derivatives, such as those related to the chemical , have been studied for their corrosion inhibition properties. For instance, Ammal et al. (2018) investigated the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. The study found that these compounds could effectively inhibit corrosion, with the protective layer formation evidenced by increased charge transfer resistance and substantiated by SEM micrographs (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising in vitro antibacterial activities against tobacco bacterial wilt, with certain compounds exhibiting stronger effects than commercial bactericides (Xu et al., 2012). Furthermore, Xu et al. (2011) synthesized new sulfone compounds with 1,3,4-oxadiazole moieties, demonstrating good antifungal activities against various plant pathogenic fungi, with some compounds showing superiority over the fungicide hymexazol (Xu et al., 2011).

Synthetic Routes and Characterization

The synthesis and characterization of 1,3,4-oxadiazole derivatives, including those similar to the chemical , have been extensively explored. A review on synthetic routes for obtaining 2,5-disubstituted 1,3,4-oxadiazoles highlights various methods, including cyclodehydration and oxidative cyclization reactions, emphasizing the versatility of 1,3,4-oxadiazoles in chemical synthesis (2020).

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClN2OS/c1-2-3-4-5-15-6-10-17(11-7-15)19-22-23-20(24-19)25-14-16-8-12-18(21)13-9-16/h8-9,12-13,15,17H,2-7,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUNTTXHBLUECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2825196.png)

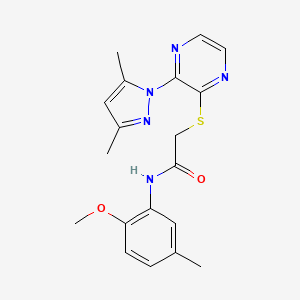

![N-(2,4-dimethylphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2825202.png)

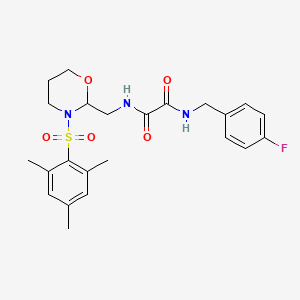

![(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2825203.png)

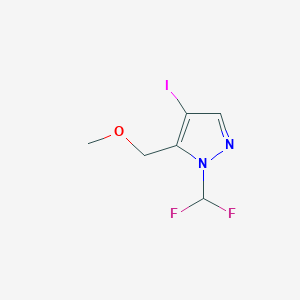

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2825205.png)

![2,2-Difluorospiro[3.3]heptan-7-one](/img/structure/B2825209.png)

![[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate](/img/structure/B2825215.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825216.png)